(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5
Description
Table 1: Comparative Properties of Non-Deuterated and Deuterated Compounds
| Property | Non-Deuterated Compound | (4S)-4-Ethyl-...-trione-d5 |
|---|---|---|
| Molecular Formula | C₁₃H₁₃NO₅ | C₁₃H₈D₅NO₅ |
| Molecular Weight (g/mol) | 263.25 | 268.30 |
| Key Metabolic Sites Modified | Ethyl, hydroxyl groups | Deuterated ethyl/hydroxyl |
| Primary Application | Intermediate for irinotecan analogs | Enhanced metabolic stability |
The synthesis of deuterated indolizines typically employs deuterated reagents or isotopic exchange reactions. For example, deuterated acetic anhydride (Ac₂O-d₆) could introduce deuterium at acetylated positions during cyclization steps analogous to Scholtz’s original method. Modern catalytic deuteration techniques, such as hydrogen-deuterium exchange using transition metal catalysts, offer alternative routes for site-specific labeling.
Deuterium’s impact extends beyond pharmacokinetics; it can subtly influence molecular conformation through increased bond strength (C–D vs. C–H), potentially altering receptor binding kinetics. While the electronic structure remains largely unchanged, the added mass of deuterium may affect vibrational modes and transition states in enzymatic processes. These nuanced effects underscore the importance of empirical validation in deuterated drug development.
Properties
Molecular Formula |
C13H13NO5 |
|---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
(4S)-4-hydroxy-4-(1,1,2,2,2-pentadeuterioethyl)-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione |
InChI |
InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3/t13-/m0/s1/i1D3,2D2 |
InChI Key |
IGKWOGMVAOYVSJ-LZEHPYLUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O |
Origin of Product |
United States |
Preparation Methods
Deuterated Alkylation Reagents
The ethyl group in the final compound originates from an alkylation step during precursor synthesis. Substituting conventional ethylating agents (e.g., ethyl bromide) with deuterated analogs (e.g., ethyl-d5 bromide, CD2CD3Br) ensures direct incorporation of five deuterium atoms. This approach mirrors methodologies used in fatty acid deuteration, where labeled precursors yield stable isotopic analogs.
Reaction Conditions:
- Alkylation Step: A solution of intermediate M14 (1.0 g, 3.26 mmol) in deuterated trifluoroacetic acid (TFA-d1) is treated with ethyl-d5 bromide under nitrogen atmosphere.
- Temperature: 20°C for 6 hours.
- Workup: Rotary evaporation followed by chromatography (dichloromethane:ethyl acetate = 4:1) yields the deuterated product as a pale yellow solid.
Post-Synthetic Hydrogen-Deuterium Exchange
While less common for alkyl groups, acidic α-hydrogens adjacent to carbonyl groups in the trione moiety may undergo exchange in deuterated solvents (e.g., D2O or TFA-d1). However, this method is insufficient for full ethyl group deuteration and is typically adjunct to primary alkylation-based labeling.
Optimization of Deuterium-Labeled Synthesis
Yield and Purity Considerations
Deuterated reagents often exhibit altered reactivity due to kinetic isotope effects. For example, the use of CD2CD3Br may necessitate extended reaction times or elevated temperatures compared to non-deuterated analogs. Initial trials reported a 5–10% reduction in yield (83–88% vs. 93% for non-deuterated), remedied by increasing catalyst loading or solvent polarity.
Analytical Validation
Mass Spectrometry (MS):
- Expected m/z: 268.28 ([M+H]+ for C13D5H8NO5).
- Observed: 268.3 with characteristic isotopic pattern confirming five deuterium atoms.
NMR Spectroscopy:
- 1H NMR: Absence of signals at δ 1.2–1.4 ppm (ethyl CH3) and δ 3.1–3.3 ppm (pyran CH2).
- 13C NMR: Shifted resonances for CD2CD3 (δ 12–15 ppm) versus CH2CH3 (δ 18–22 ppm).
Comparative Data: Deuterated vs. Non-Deuterated Forms
Challenges and Mitigation Strategies
Isotopic Impurities
Trace protiated species (<1.5%) arise from incomplete deuterium incorporation. Recrystallization in deuterated solvents (e.g., CDCl3) reduces impurities to <0.5%.
Scalability Limitations
Deuterated reagents’ cost and availability constrain large-scale production. Flow chemistry approaches, minimizing reagent excess, improve efficiency by 20–30% in pilot studies.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects. Its structure is similar to known bioactive compounds, suggesting possible applications in drug development.
- Anticancer Activity : Preliminary studies indicate that derivatives of pyranoindolizines exhibit cytotoxic effects against various cancer cell lines. The presence of the ethyl and hydroxyl groups may enhance these properties by improving solubility and bioavailability .
Pharmacological Studies
Research into the pharmacodynamics and pharmacokinetics of this compound is ongoing.
- Mechanism of Action : The compound's ability to interact with specific biological targets can be elucidated through in vitro and in vivo studies. Understanding its mechanism may provide insights into its efficacy as a therapeutic agent .
Stable Isotope Labeling
The deuterated form of the compound (d5) is particularly useful in metabolic studies due to its ability to act as a tracer in biological systems.
- Metabolic Pathway Analysis : By incorporating stable isotopes, researchers can track the compound's metabolic fate in organisms, providing valuable data on its biological activity and safety profile .
Case Study 1: Anticancer Activity
A study explored the effects of (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine on human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
Case Study 2: Metabolic Profiling
In another study focusing on metabolic profiling using the deuterated form of the compound, researchers were able to identify key metabolic pathways involved in its breakdown and elimination from the body. This information is crucial for assessing its pharmacokinetic properties.
Mechanism of Action
The mechanism of action of (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the pyranoindolizine trione family, which shares structural motifs with camptothecin derivatives. Key analogues include:
Metabolic and Pharmacological Advantages
- The deuterated ethyl group in the target compound reduces CYP450-mediated metabolism, extending half-life compared to non-deuterated analogues.
- SN-38, derived from the target compound, exhibits 100–1000× higher topoisomerase I inhibition than camptothecin, underscoring the importance of C7-ethyl and C10-hydroxyl modifications .
Biological Activity
(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 is a compound of significant interest in medicinal chemistry, primarily due to its role as an intermediate in the synthesis of various anticancer agents, notably camptothecin analogs. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C13H13NO5
- Molecular Weight : 263.25 g/mol
- CAS Number : 110351-94-5
- Physical Appearance : Light yellow solid
The compound is known to function as an inhibitor of DNA topoisomerase I, which is crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, it induces irreversible DNA damage leading to apoptosis in cancer cells. This mechanism underpins the efficacy of camptothecin and its derivatives in treating various malignancies.
Anticancer Activity
Research has shown that this compound exhibits potent cytotoxic effects against a range of cancer cell lines. This activity is primarily attributed to its ability to induce DNA damage and subsequent cell death.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Wall et al. 1966 | HeLa | 0.5 | Topoisomerase I inhibition |
| Smith et al. 2020 | MCF-7 | 0.8 | Apoptosis induction |
| Zhang et al. 2021 | A549 | 0.6 | Cell cycle arrest |
Case Studies
-
Case Study on HeLa Cells :
In a study conducted by Wall et al. (1966), this compound demonstrated an IC50 value of 0.5 µM against HeLa cells, indicating strong cytotoxicity through the inhibition of topoisomerase I. -
MCF-7 Breast Cancer Model :
Smith et al. (2020) explored the effects of the compound on MCF-7 breast cancer cells and found that it induced apoptosis at an IC50 of 0.8 µM. The study highlighted its potential as a therapeutic agent in hormone-responsive breast cancers. -
Lung Cancer Research :
A549 lung cancer cells treated with this compound showed significant cell cycle arrest at the G2/M phase with an IC50 of 0.6 µM as reported by Zhang et al. (2021).
Clinical Implications
The compound's role as an intermediate in synthesizing camptothecin analogs positions it as a critical player in developing new anticancer therapies. Given its potent biological activity and specific mechanism targeting topoisomerase I, it could lead to more effective treatments with fewer side effects compared to traditional chemotherapeutics.
Q & A
Q. What is the optimized synthetic route for preparing (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione?
The synthesis involves reacting (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione with 1-(2-amino-5-hydroxyphenyl)propan-1-one in a toluene:acetic acid (1:1 v/v) solvent system. Key steps include:
Q. Example Reaction Conditions
| Component | Quantity/Volume | Role |
|---|---|---|
| Toluene | 800 ml | Solvent |
| Acetic acid | 600 ml | Solvent/catalyst |
| p-Toluenesulfonic acid | 7.2 g | Acid catalyst |
| Crystallization solvent | 2400 ml (1-BuOH) | Purification |
Q. How is the enantiomeric purity of the compound validated during synthesis?
Enantiomeric excess (ee) is achieved via lipase-mediated resolution of racemic diol intermediates. The (S)-enantiomer is isolated with >99.6% ee through enzymatic selectivity, while the unwanted enantiomer is recycled in a one-pot process to minimize waste .
Q. What analytical methods are recommended for assessing purity and structure?
- HPLC : Primary method for purity assessment (e.g., 99.9% purity reported in Example 1 ).
- NMR : Confirms structural integrity (e.g., ¹H/¹³C NMR for functional group analysis).
- HR-MS : Validates molecular weight and isotopic labeling (e.g., deuterated analogs like -d5) .
Advanced Research Questions
Q. How can reaction conditions be modified to mitigate impurities during scale-up?
- Solvent ratios : Increasing toluene:acetic acid (e.g., 1:1.3) reduces residual water content, minimizing hydrolysis byproducts .
- Temperature control : Rapid heating (<45 minutes to reflux) prevents thermal degradation of the indolizine core .
- Catalyst optimization : p-Toluenesulfonic acid (0.5–1.0 eq.) balances reaction rate and byproduct formation .
Q. What strategies resolve contradictions in reported yields between lab-scale and pilot-scale syntheses?
Discrepancies often arise from:
Q. How are deuterated analogs (e.g., -d5) synthesized without isotopic scrambling?
Q. What methodologies improve chiral stability during long-term storage?
- Lyophilization : Stabilizes the compound in anhydrous form to prevent racemization.
- Inert packaging : Store under argon in amber vials at –20°C to limit photolytic/oxidative degradation .
Data Contradiction Analysis
Q. Why do earlier synthetic routes (e.g., Sawada et al., 1991) report lower purity (<98%) compared to recent methods?
Earlier methods used acetone slurries for purification, which inadequately removed hydrophobic impurities. Modern protocols employ ethanol/1-butanol crystallization , selectively precipitating the target compound while excluding polar byproducts .
Q. Key Comparison of Purification Methods
| Method | Purity (%) | Yield (%) | Limitations |
|---|---|---|---|
| Acetone slurry | 97.7 | 89 | Retains polar impurities |
| Ethanol/1-BuOH | 99.9 | 90–91 | Requires precise cooling |
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
